molecular formula C14H13ClFNO3S B279027 N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B279027
M. Wt: 329.8 g/mol
InChI Key: FLRXODWJBIBZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues, including the lungs, pancreas, and intestine.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide binds to the cytoplasmic side of the CFTR chloride channel and blocks chloride ion transport through the channel pore. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit both wild-type and mutant CFTR chloride channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to improve airway surface hydration and mucociliary clearance in CF patients, leading to improved lung function and reduced risk of pulmonary infections. In the pancreas, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve pancreatic function in CF patients. In the intestine, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve intestinal function in secretory diarrhea models.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages as a tool for studying CFTR function and regulation in vitro and in vivo. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, allowing for precise manipulation of CFTR activity in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been extensively validated in various CF and non-CF models, making it a reliable tool for studying CFTR function and regulation.
However, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has several limitations as a tool for studying CFTR function and regulation. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a small molecule inhibitor that may have off-target effects or interact with other cellular pathways, leading to potential confounding effects. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has limited stability in aqueous solutions, requiring careful handling and storage.

Future Directions

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases, but there are still many unanswered questions and future directions for research. Some potential future directions for N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide research include:
1. Developing more potent and specific CFTR inhibitors for improved therapeutic efficacy and reduced off-target effects.
2. Investigating the long-term safety and efficacy of CFTR inhibitors in CF and other diseases.
3. Studying the mechanisms of CFTR inhibition by N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and other inhibitors to better understand CFTR function and regulation.
4. Developing new CF and non-CF models to better study CFTR function and regulation in various tissues.
5. Exploring the potential of CFTR inhibitors for the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide was first synthesized and characterized by Van Goor et al. in 2006. The synthesis of N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride, followed by the addition of sodium hydroxide and purification by recrystallization. The final product is a white crystalline powder with a molecular weight of 393.88 g/mol.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of CFTR, resulting in abnormal ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to improved airway surface hydration and mucociliary clearance in CF patients.
In addition to CF, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential therapeutic applications in other diseases, including polycystic kidney disease, secretory diarrhea, and pancreatic cancer. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit cyst growth and fluid secretion in polycystic kidney disease models, reduce fluid secretion in secretory diarrhea models, and suppress tumor growth in pancreatic cancer models.

properties

Product Name

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Molecular Formula

C14H13ClFNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO3S/c1-9-3-4-10(15)7-12(9)17-21(18,19)14-8-11(16)5-6-13(14)20-2/h3-8,17H,1-2H3

InChI Key

FLRXODWJBIBZFZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.